Product packaging for 2-Ethyloctahydro-1H-isoindol-1-one(Cat. No.:CAS No. 56593-87-4)

2-Ethyloctahydro-1H-isoindol-1-one

Cat. No.: B13761853
CAS No.: 56593-87-4
M. Wt: 167.25 g/mol
InChI Key: CXNXIANFHSQCEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of the Isoindolone Structural Motif in Contemporary Organic Chemistry

The isoindolinone structural motif, a core component of the broader isoindole family, is of significant interest in modern organic chemistry. beilstein-journals.org This recurring pattern of atoms is a key building block in the synthesis of a wide array of chemical compounds. ontosight.ai Isoindolinones are found in numerous natural products and synthetic molecules that exhibit a range of biological activities. clockss.orgnih.gov Their prevalence in medicinally relevant compounds has driven extensive research into their synthesis and modification. clockss.orgnih.gov The isoindolinone framework can be considered a "privileged scaffold," a molecular structure that is capable of binding to multiple biological targets. This versatility makes it a valuable starting point for the development of new therapeutic agents. nih.gov For instance, derivatives of isoindolinone have been investigated for their potential in treating a variety of diseases. nih.govresearchgate.net

Distinction and Research Focus on Saturated (Octahydro) Isoindolones

While the broader class of isoindolones, which includes aromatic and partially unsaturated systems, has been extensively studied, the saturated octahydro-1H-isoindol-1-ones represent a more specialized area of research. The key distinction lies in the complete saturation of the six-membered ring, which imparts a three-dimensional conformation that is absent in its aromatic counterparts. This stereochemical complexity offers unique opportunities for the synthesis of molecules with precisely defined spatial arrangements of functional groups.

Research on octahydroisoindolones often focuses on stereoselective synthesis, aiming to control the relative and absolute configuration of the multiple stereocenters within the molecule. The conformational rigidity of the fused ring system is another area of interest, as it can influence the biological activity of derivatives. The octahydroisoindole (B159102) scaffold is used in the preparation of nitrogen-containing heterocycles that act as inhibitors for fibroblast growth factor receptors (FGFRs), which are implicated in various cellular processes. chemicalbook.com

Historical Context and Evolution of Octahydro-1H-isoindol-1-one Chemistry

The chemistry of isoindoles, the parent aromatic system, has been known for over a century. beilstein-journals.org The exploration of their saturated derivatives, such as octahydro-1H-isoindol-1-one, is a more recent development, driven by the increasing demand for novel three-dimensional scaffolds in drug discovery and materials science. Early synthetic methods often involved the reduction of aromatic isoindolinones or phthalimides.

More contemporary approaches focus on building the bicyclic system from acyclic precursors using a variety of cyclization strategies. These methods offer greater control over the stereochemistry of the final product. The evolution of this field has been marked by the development of more efficient and selective synthetic routes, enabling access to a wider range of substituted octahydro-1H-isoindol-1-one derivatives. A new and efficient synthesis for hexahydro-1H-isoindole-1,3(2H)-dione derivatives has been developed starting from 3-sulfolene. researchgate.net This involves the epoxidation of 2-ethyl/phenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3-(2H)-dione and subsequent opening of the epoxide with nucleophiles to yield the desired hexahydro derivatives. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H17NO B13761853 2-Ethyloctahydro-1H-isoindol-1-one CAS No. 56593-87-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethyl-3a,4,5,6,7,7a-hexahydro-3H-isoindol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO/c1-2-11-7-8-5-3-4-6-9(8)10(11)12/h8-9H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXNXIANFHSQCEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC2CCCCC2C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40972030
Record name 2-Ethyloctahydro-1H-isoindol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40972030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.25 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56593-87-4
Record name 2-Ethyloctahydro-1H-isoindol-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56593-87-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Ethyloctahydro-1H-isoindol-1-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056593874
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Ethyloctahydro-1H-isoindol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40972030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-ethyloctahydro-1H-isoindol-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.054.778
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Advanced Spectroscopic and Structural Characterization of 2 Ethyloctahydro 1h Isoindol 1 One Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for determining the constitution and relative stereochemistry of 2-ethyloctahydro-1H-isoindol-1-one derivatives in solution. The precise chemical environment of each proton and carbon atom is mapped, and their spatial relationships are unraveled through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

High-Resolution 1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

The complete assignment of proton (¹H) and carbon (¹³C) NMR spectra is the initial step in the structural analysis of octahydro-1H-isoindol-1-one derivatives. While 1D spectra provide fundamental information on chemical shifts and coupling constants, 2D techniques are indispensable for establishing connectivity and stereochemistry. youtube.comnih.gov

Correlation Spectroscopy (COSY): This homonuclear correlation experiment is fundamental for identifying spin-spin coupled protons, typically those separated by two or three bonds (²JHH, ³JHH). nih.govdntb.gov.ua By revealing which protons are neighbors in the carbon skeleton, COSY allows for the tracing of proton networks within the octahydroisoindole (B159102) core. For instance, the correlation between the protons of the ethyl group and the adjacent methylene (B1212753) group on the isoindole ring can be readily established.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms. nih.govdntb.gov.ua This provides an unambiguous assignment of the carbon spectrum based on the previously assigned proton spectrum. Each cross-peak in the HSQC spectrum represents a C-H bond, simplifying the often-crowded ¹³C NMR spectrum.

Heteronuclear Multiple Bond Correlation (HMBC): To piece together the complete carbon framework, including quaternary carbons that lack attached protons, the HMBC experiment is employed. nih.govdntb.gov.ua This technique reveals correlations between protons and carbons that are separated by two or three bonds (²JCH, ³JCH). For a this compound derivative, HMBC correlations would be observed from the ethyl protons to the carbonyl carbon (C-1) and the nitrogen-bearing carbon of the isoindole ring, confirming the N-alkylation.

Nuclear Overhauser Effect Spectroscopy (NOESY): The relative stereochemistry of the molecule is determined using NOESY, which identifies protons that are close in space, irrespective of their bonding connectivity. The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the protons. For the cis-fused octahydroisoindolone ring system, NOE correlations between the bridgehead protons would confirm their relative stereochemistry.

A hypothetical data table for a substituted octahydro-1H-isoindol-1-one derivative, based on typical chemical shifts for such bicyclic lactams, is presented below to illustrate the nature of the data obtained.

Table 1: Hypothetical ¹H and ¹³C NMR Data for a Substituted Octahydro-1H-isoindol-1-one Derivative

Position δC (ppm) δH (ppm) Multiplicity J (Hz) COSY Correlations HMBC Correlations NOESY Correlations
1 175.2 - - - - H-7a, H-3, H-9 -
3 45.8 3.40 m H-3a, H-4 C-1, C-3a, C-4, C-7a H-3a, H-4
3a 42.1 2.85 m H-3, H-4, H-7a C-1, C-3, C-4, C-5, C-7, C-7a H-3, H-7a
4 28.5 1.60, 1.75 m H-3, H-3a, H-5 C-3, C-3a, C-5, C-6 H-5
5 25.1 1.45, 1.65 m H-4, H-6 C-3a, C-4, C-6, C-7 H-4, H-6
6 26.3 1.55, 1.70 m H-5, H-7 C-4, C-5, C-7, C-7a H-5, H-7
7 30.2 1.80, 1.95 m H-6, H-7a C-3a, C-5, C-6, C-7a H-6, H-7a
7a 55.4 3.10 m H-3a, H-7 C-1, C-3a, C-4, C-7 H-3a, H-7
9 (N-CH₂) 48.9 3.55 q 7.2 H-10 C-1, C-10 H-10

X-ray Crystallography for Definitive Structure and Absolute Configuration Determination

While NMR provides invaluable information about the structure in solution, single-crystal X-ray diffraction offers the most definitive and unambiguous determination of the molecular structure in the solid state. researchgate.net This technique provides precise bond lengths, bond angles, and torsional angles, confirming the connectivity and revealing the exact three-dimensional arrangement of the atoms. For chiral derivatives of this compound that crystallize in a non-centrosymmetric space group, anomalous dispersion effects can be used to determine the absolute configuration of the molecule, providing a definitive stereochemical assignment. nih.gov The resulting crystal structure serves as a benchmark for validating the stereochemical assignments made by other spectroscopic methods.

Table 2: Hypothetical Crystallographic Data for a Chiral 2-Substituted Octahydro-1H-isoindol-1-one Derivative

Parameter Value
Crystal System Orthorhombic
Space Group P2₁2₁2₁
a (Å) 8.543
b (Å) 10.211
c (Å) 12.678
α, β, γ (°) 90
Volume (ų) 1104.5
Z 4

Chiroptical Spectroscopy for Enantiomeric Purity and Stereochemical Assignment

Chiroptical techniques, such as Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD), are powerful tools for investigating the stereochemical properties of chiral molecules in solution. slideshare.netthieme-connect.de These methods measure the differential absorption of left and right circularly polarized light.

Electronic Circular Dichroism (ECD): ECD spectroscopy is particularly sensitive to the spatial arrangement of chromophores within a molecule. The lactam carbonyl group in the octahydroisoindolone skeleton acts as a chromophore, and its ECD spectrum will be characteristic of the absolute configuration of the stereocenters in its vicinity. The sign and intensity of the Cotton effects in the ECD spectrum can be correlated with the absolute configuration through the application of empirical rules, such as the octant rule for ketones, or more reliably, through comparison with quantum chemical calculations of the theoretical ECD spectrum. nih.gov

Vibrational Circular Dichroism (VCD): VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared radiation, providing stereochemical information about the entire molecule, not just the regions near chromophores. The VCD spectrum is a rich source of structural information, and the absolute configuration of a flexible molecule like a this compound derivative can be determined by comparing the experimental VCD spectrum with the Boltzmann-averaged theoretical spectra of the possible enantiomers. This technique has been successfully applied to determine the absolute configuration of other complex chiral molecules.

Table 3: Hypothetical Chiroptical Data for an Enantiopure Derivative

Technique Wavelength/Wavenumber (nm/cm⁻¹) Sign of Cotton Effect
ECD 225 nm Positive

Advanced Mass Spectrometry Techniques for Structural Confirmation (Beyond Routine Identification)

Advanced mass spectrometry (MS) techniques provide crucial information for the structural confirmation of this compound derivatives, complementing the data obtained from NMR and X-ray crystallography. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental composition of the molecule.

Tandem mass spectrometry (MS/MS) experiments, in which the molecular ion is fragmented and the resulting fragment ions are analyzed, can provide valuable structural information. nih.govnih.gov The fragmentation pattern is often characteristic of the compound's structure. For a this compound, characteristic fragmentation pathways would include the loss of the N-ethyl group, cleavage of the bicyclic ring system, and loss of carbon monoxide from the lactam moiety. miamioh.edulibretexts.org The study of these fragmentation pathways can help to confirm the connectivity of the molecule and distinguish between different isomers.

Table 4: Hypothetical High-Resolution Mass Spectrometry Fragmentation Data

Precursor Ion (m/z) Fragment Ion (m/z) Proposed Lost Neutral Fragment
168.1383 [M+H]⁺ 139.1121 C₂H₅ (Ethyl group)
168.1383 [M+H]⁺ 140.1278 CO (Carbon monoxide)
168.1383 [M+H]⁺ 112.0808 C₃H₆O

Reaction Chemistry and Transformational Studies of Octahydro 1h Isoindol 1 One Scaffolds

Functional Group Interconversions on the Octahydro-1H-isoindol-1-one System

Functional group interconversion (FGI) is a cornerstone of organic synthesis, allowing for the conversion of one functional group into another. imperial.ac.uk On the octahydro-1H-isoindol-1-one system, FGIs can be strategically employed to modify the scaffold and introduce chemical diversity. These transformations can occur at various positions, including the N-substituent, the carbocyclic ring, or substituents thereon.

Common FGIs applicable to this system include:

Modification of N-Substituents: The N-ethyl group in 2-Ethyloctahydro-1H-isoindol-1-one can be conceptually derived from the parent N-H lactam via ethylation. Conversely, while de-ethylation is challenging, related N-acyl or N-benzyl groups can be cleaved to provide the secondary lactam, which is a key intermediate for further derivatization.

Transformations on the Carbocyclic Ring: If the carbocyclic ring of the octahydro-1H-isoindol-1-one scaffold bears functional groups such as hydroxyls, ketones, or esters, a wide array of FGIs can be performed. For instance, a hydroxyl group can be converted to a good leaving group like a tosylate or mesylate, which can then be displaced by various nucleophiles. ub.edu Alcohols can also be oxidized to ketones, and esters can be hydrolyzed to carboxylic acids or reduced to alcohols. imperial.ac.ukslideshare.net

Introduction of Halogens: Halogens can be introduced onto the carbocyclic ring, serving as handles for further cross-coupling reactions. For example, N-Bromosuccinimide (NBS) can be used for allylic or benzylic bromination if unsaturation is present in a precursor. nih.gov

A table of potential functional group interconversions on a substituted octahydro-1H-isoindol-1-one scaffold is presented below:

Starting Functional GroupReagent(s)Product Functional Group
Alcohol (-OH)TsCl, pyridineTosylate (-OTs)
Alcohol (-OH)PCC or PDCKetone (=O)
Ester (-COOR)LiAlH₄Alcohol (-CH₂OH)
Ester (-COOR)aq. HCl or NaOHCarboxylic Acid (-COOH)
Ketone (=O)NaBH₄Alcohol (-OH)
Amide (-CONH₂)POCl₃Nitrile (-CN)

Reactivity Profiles of the Lactam Carbonyl Moiety

The lactam carbonyl group is a key reactive site within the octahydro-1H-isoindol-1-one scaffold. Its reactivity is characteristic of amides, though influenced by the bicyclic ring system which can impose steric and stereoelectronic effects.

Key reactions involving the lactam carbonyl include:

Reduction: The lactam carbonyl can be reduced to the corresponding amine, yielding a 2-ethyloctahydro-1H-isoindole. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation. Milder reducing agents may not be effective.

Nucleophilic Addition: Organometallic reagents such as Grignard reagents or organolithium compounds can add to the lactam carbonyl. mdpi.com This can lead to ring-opening or the formation of hemiaminal intermediates, which can be further transformed. For instance, the reaction of 3-hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one with alkyllithium reagents leads to the addition to the carbonyl group, followed by lactam ring opening and intramolecular cyclization. mdpi.comresearchgate.net

Reaction with Phosphorus Reagents: Reagents like Lawesson's reagent can be used to convert the lactam carbonyl into a thio-lactam.

Ring-Opening: Under harsh acidic or basic conditions, the lactam can be hydrolyzed to the corresponding amino acid, in this case, a substituted (2-(ethylamino)methyl)cyclohexanecarboxylic acid.

The reactivity of the lactam carbonyl is summarized in the following table:

Reaction TypeReagent(s)Product
ReductionLiAlH₄, then H₂O2-Ethyloctahydro-1H-isoindole
Nucleophilic AdditionR-MgBr or R-LiHemiaminal or ring-opened products
ThionationLawesson's Reagent2-Ethyloctahydro-1H-isoindole-1-thione
HydrolysisH₃O⁺ or OH⁻, heat(2-(Ethylamino)methyl)cyclohexanecarboxylic acid derivative

Regioselective and Stereoselective Transformations

Regioselectivity and stereoselectivity are crucial aspects of the synthesis and modification of complex molecules like octahydro-1H-isoindol-1-ones. nih.gov The inherent chirality and conformational rigidity of the bicyclic system can be exploited to achieve high levels of selectivity in various reactions.

Regioselectivity: In substituted octahydro-1H-isoindol-1-one systems, reactions can be directed to a specific position. For example, in the presence of multiple carbonyl groups, a chemoselective reduction might be possible. The synthesis of isoindolin-1-ones from o-(1-alkynyl)benzamides using electrophilic cyclization with ICl, I₂, or NBS proceeds with high regioselectivity. nih.gov

Stereoselectivity: The hydrogenation of an unsaturated precursor, such as an isoindolinone, to the corresponding octahydro-1H-isoindol-1-one can proceed with high stereoselectivity, often favoring the formation of the cis-fused ring system depending on the catalyst and conditions used. The stereochemistry of existing centers in the molecule can direct the approach of reagents, leading to diastereoselective transformations.

Investigations into Reaction Mechanisms and Kinetics

Understanding the mechanisms and kinetics of the reactions involved in the synthesis and transformation of octahydro-1H-isoindol-1-one scaffolds is essential for optimizing reaction conditions and controlling product outcomes.

While specific experimental kinetic studies on the synthesis of this compound are not widely available in the literature, kinetic isotope effect (KIE) studies have been conducted on related systems like indolin-2-ones. ic.ac.uk These studies provide insights into the transition state structures of reactions such as base-catalyzed enolization. ic.ac.uk Such studies are crucial for understanding the factors that influence the rate of reaction and for elucidating the reaction mechanism. For the synthesis of octahydro-1H-isoindol-1-ones, key steps that would benefit from kinetic analysis include the initial cyclization to form the lactam and the subsequent reduction of the aromatic ring.

The identification of reaction intermediates and the characterization of transition states provide a deeper understanding of a reaction pathway. youtube.comyoutube.com For the synthesis of isoindolin-1-ones, which are precursors to the octahydro systems, mechanistic proposals often involve intermediates such as 1H-2,3-dihydroisoindole-1,3-diols when starting from o-phthalaldehyde (B127526) and a primary amine. clockss.org These intermediates are formed by the double addition of the amine to the two carbonyl groups of o-phthalaldehyde. clockss.org

Transition states are, by nature, transient and cannot be isolated. However, their structures can be inferred from experimental data and computational modeling. youtube.comyoutube.com For instance, in the reactions of related indole (B1671886) systems, the structures of transition states have been modeled to understand the influence of substituents on reaction barriers and kinetic isotope effects. ic.ac.uk These models often reveal details about bond formation and cleavage at the highest energy point of the reaction coordinate. youtube.com

Derivatization Strategies for Chemical Library Generation

The octahydro-1H-isoindol-1-one scaffold is an attractive starting point for the generation of chemical libraries for drug discovery due to its three-dimensional character and the presence of multiple points for diversification. A number of analogues of octahydro-1H-isoindole are commercially available, indicating their utility as building blocks in synthesis. molport.com

Derivatization strategies can be employed at several positions:

N-alkylation/acylation: The parent N-H lactam can be readily alkylated or acylated with a variety of electrophiles to introduce diverse side chains.

Modification of the carbocyclic ring: Functional groups on the six-membered ring can be modified. For example, a carboxylic acid derivative of the scaffold can be converted into a library of amides by reacting it with a diverse set of amines.

Introduction of substituents: New functional groups can be introduced onto the scaffold through various chemical transformations.

The use of multicomponent reactions, such as the Ugi reaction, with precursors like methyl 2-formylbenzoate, provides an efficient route to complex isoindolin-1-one (B1195906) derivatives, which can then be hydrogenated to the corresponding octahydro systems. researchgate.net This approach allows for the rapid generation of a large number of diverse compounds from simple starting materials.

Computational and Theoretical Studies on Octahydro 1h Isoindol 1 Ones

Quantum Chemical Calculations for Electronic Structure, Stability, and Conformation

Quantum chemical calculations are fundamental to elucidating the intrinsic properties of molecules like 2-Ethyloctahydro-1H-isoindol-1-one. These methods, particularly Density Functional Theory (DFT), provide a robust framework for understanding the electronic structure, which dictates the molecule's stability and reactivity.

For the parent octahydroisoindolone scaffold , computational studies have explored its potential as a mimic of the oxazolinium ion, an intermediate in chitinase-catalyzed hydrolysis. This suggests that the electronic features of the lactam ring are crucial for its biological activity. The introduction of an ethyl group at the nitrogen atom (N-2) in this compound would subtly modulate the electronic distribution within the molecule. The electron-donating nature of the ethyl group is expected to increase the electron density on the nitrogen and adjacent carbonyl group, potentially influencing its hydrogen bonding capabilities and reactivity.

Conformational analysis, another key aspect addressed by quantum chemical calculations, is critical for understanding the three-dimensional structure of this flexible bicyclic system. The fusion of the five- and six-membered rings can result in multiple low-energy conformations. Theoretical calculations can predict the relative energies of these conformers, identifying the most stable geometries. For instance, in related bicyclic β-lactams, ab initio methods have been used to refine conformations and interpret structure-activity relationships. mdpi.com

Table 1: General Physicochemical Properties of Related Scaffolds

Compound NameIUPAC NameMolecular FormulaMolecular Weight ( g/mol )
cis-Octahydro-1H-isoindole(3aR,7aS)-octahydro-1H-isoindoleC8H15N125.21
Octahydro-1H-isoindol-1-oneOctahydro-1H-isoindol-1-oneC8H13NO139.19
This compoundThis compoundC10H17NO167.25

Mechanistic Pathway Elucidation via Computational Chemistry

Computational chemistry serves as a powerful tool to investigate the mechanisms of chemical reactions, providing insights that are often difficult to obtain through experimental means alone.

Density Functional Theory (DFT) and Ab Initio Calculations of Reaction Pathways

The synthesis of octahydro-1H-isoindol-1-one and its derivatives can proceed through various routes, and DFT and ab initio calculations can be employed to map out the potential energy surfaces of these reactions. nih.gov For example, the synthesis of related bicyclic lactams has been studied computationally to understand the stereocontrolled outcomes of reactions. nih.gov For this compound, theoretical studies could elucidate the mechanism of its formation, for instance, via the cyclization of a suitable amino acid derivative or through a multicomponent reaction. nih.gov

Analysis of Energy Barriers and Transition State Geometries

A key outcome of mechanistic studies is the determination of activation energies (energy barriers) and the geometries of transition states. This information is crucial for predicting reaction rates and understanding selectivity. Computational modeling can identify the lowest energy pathway for a given transformation, guiding the optimization of reaction conditions. For instance, in the synthesis of complex heterocyclic systems, the identification of transition state structures has been instrumental in explaining observed regioselectivity and stereoselectivity.

Computational Studies on Solvent Effects and Catalysis

The reaction environment, including the solvent and any catalysts, plays a critical role in the outcome of a chemical synthesis. Computational models can explicitly or implicitly account for solvent effects, providing a more accurate picture of the reaction in solution. Similarly, the role of catalysts can be investigated by modeling the catalyst-substrate interactions and their effect on the reaction's energy profile. For the synthesis of this compound, computational studies could help in selecting the optimal solvent and catalyst to achieve high yield and purity.

Predictive Modeling for Synthetic Route Design

Modern computational chemistry, often augmented with machine learning, is increasingly used to predict viable synthetic routes for target molecules. By analyzing vast databases of known reactions, these predictive models can suggest novel and efficient pathways for the synthesis of compounds like this compound. This in silico retrosynthesis can save significant time and resources in the laboratory by prioritizing the most promising synthetic strategies.

Molecular Dynamics Simulations for Conformational Analysis

While quantum chemical calculations are excellent for studying static molecular properties, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. youtube.com For a flexible molecule like this compound, MD simulations can explore its conformational landscape in a more comprehensive manner than static calculations. nih.gov By simulating the motion of atoms over time, MD can reveal the accessible conformations and the transitions between them. youtube.com This is particularly important for understanding how the molecule might interact with biological targets, as its shape and flexibility are key determinants of binding affinity. nih.gov

Potential Non Biological Applications of Octahydro 1h Isoindol 1 One Derivatives

Utility as Versatile Synthetic Intermediates in Complex Molecule Synthesis

The rigid, bicyclic framework of octahydro-1H-isoindol-1-one derivatives provides a stereochemically defined platform that is highly valuable in the precise construction of complex molecular architectures. This structural feature is particularly advantageous in synthetic organic chemistry, where control over the three-dimensional arrangement of atoms is paramount.

The synthesis of the octahydro-1H-isoindol-1-one core itself can be achieved through various routes, often involving the hydrogenation of isoindolinone precursors. For instance, the catalytic hydrogenation of isoindole derivatives is a common method to produce the saturated octahydro form. The specific substitution at the nitrogen atom, such as the ethyl group in 2-Ethyloctahydro-1H-isoindol-1-one, can be introduced through N-alkylation of the parent octahydro-1H-isoindol-1-one or by using a substituted amine in the initial cyclization reaction.

Once formed, these derivatives serve as valuable intermediates. The lactam ring can be opened to yield functionalized cyclohexyl or cyclopentyl derivatives, which are themselves important building blocks in organic synthesis. Furthermore, the carbon skeleton can be further elaborated, using the existing stereochemistry of the ring system to direct subsequent reactions. While much of the literature focuses on their role in synthesizing biologically active molecules, the same principles of stereocontrol and synthetic versatility are applicable to the creation of non-biological complex molecules, such as those used in agrochemicals or as chiral ligands for catalysis.

Applications in Materials Science

The incorporation of rigid, well-defined molecular scaffolds into materials can impart unique and desirable properties. While specific examples for this compound are not extensively documented in public literature, the broader class of isoindolinone derivatives has shown promise in materials science, particularly as fluorescent probes and synthetic dyes.

Fluorescent Probes: The core structure of isoindolinone can be part of a larger chromophoric system. Although the saturated octahydro- skeleton of this compound does not itself confer fluorescence, it can serve as a non-conjugated linker or a scaffold to which a fluorophore is attached. The rigid nature of the octahydroisoindolone moiety can influence the photophysical properties of the attached fluorescent group by restricting intramolecular rotations and vibrations, which can lead to enhanced quantum yields and sharper emission spectra.

Synthetic Dyes: Historically, isoindolinone pigments are a well-established class of high-performance colorants known for their excellent light and heat stability. These pigments typically feature an unsaturated isoindolinone core. While the fully saturated octahydro-1H-isoindol-1-one derivatives are not colored, they can be chemically modified to introduce unsaturation and chromophoric groups, thereby acting as precursors to novel synthetic dyes. The specific N-substituent, such as the ethyl group, can modulate the solubility and compatibility of the resulting dye with different polymer matrices or solvent systems.

Role as Advanced Chemical Building Blocks for Specialty Chemicals

Beyond their role as intermediates in multi-step syntheses, octahydro-1H-isoindol-1-one derivatives are valuable building blocks for the direct production of specialty chemicals. Their bifunctional nature, possessing both a lactam and a tertiary amine (in the case of N-substituted derivatives), allows for a diverse range of chemical transformations.

The term "building block" in chemistry refers to a molecule that can be readily incorporated into a larger structure. The commercial availability of various octahydro-1H-isoindole analogues underscores their utility in this regard. molport.com These compounds are often used in the synthesis of:

Ligands for Catalysis: The nitrogen atom in the octahydroisoindole (B159102) ring system can act as a coordination site for metal ions. By introducing specific functional groups onto the scaffold, it is possible to design novel chiral ligands for asymmetric catalysis. The rigidity of the bicyclic system is a key advantage, as it can create a well-defined chiral environment around the metal center, leading to high enantioselectivity in catalytic reactions.

Precursors for Polymers: The lactam ring of octahydro-1H-isoindol-1-one can potentially undergo ring-opening polymerization to produce polyamides. The specific properties of the resulting polymer, such as its thermal stability, mechanical strength, and solubility, would be influenced by the structure of the monomer, including the N-substituent. For instance, the ethyl group in this compound would be expected to influence the polymer's processing characteristics.

Agrochemicals: The structural motifs present in octahydro-1H-isoindol-1-one derivatives are also found in some agrochemicals. The development of new pesticides and herbicides often relies on the exploration of novel chemical scaffolds. The unique three-dimensional shape and functional group array of these compounds make them interesting starting points for the synthesis and screening of new agrochemically active substances.

Future Research Directions and Emerging Challenges in Octahydro 1h Isoindol 1 One Chemistry

Development of Sustainable and Green Synthetic Methodologies for the Scaffold

The development of environmentally benign synthetic methods is a paramount goal in modern chemistry. For the synthesis of the 2-Ethyloctahydro-1H-isoindol-1-one scaffold, future research will likely focus on adapting and innovating green chemistry principles that have been successfully applied to related saturated aza-heterocycles.

Current green approaches for the synthesis of nitrogen-containing heterocycles include microwave-assisted reactions, the use of non-toxic and biodegradable chemicals, and solvent-free conditions. frontiersin.orgnih.gov For instance, one-pot methods for synthesizing N-tosylaziridines from 2-amino-alcohols have been developed using water as a solvent, showcasing a greener alternative to traditional organic solvents. mdpi.com The application of such principles to the synthesis of this compound could involve the catalytic hydrogenation of N-ethylphthalimide or related isoindolinone precursors. The use of heterogeneous catalysts, which can be easily recovered and reused, would further enhance the sustainability of the process. dntb.gov.ua

Biocatalysis offers another promising avenue for the green synthesis of lactams. chemistryworld.comnih.govnih.govresearchgate.net Enzymes such as Baeyer-Villiger monooxygenases (BVMOs) and alcohol dehydrogenases (ADHs) have been employed for the synthesis of lactones and could be engineered or screened for activity towards the synthesis of lactams like this compound. nih.govresearchgate.netau.dk The biocatalytic production of bicyclic β-lactams with high stereoselectivity has been demonstrated, highlighting the potential for developing enzymatic routes to chiral octahydro-1H-isoindol-1-one derivatives. brad.ac.uk

Exploration of Novel Reactivity and Unprecedented Transformations

The reactivity of the this compound scaffold is largely uncharted territory. Future research will undoubtedly focus on exploring its functionalization to access a diverse range of derivatives with potential biological activity. Drawing parallels from the chemistry of other saturated bicyclic lactams, several avenues for exploration emerge.

The direct functionalization of C-H bonds is a powerful strategy for introducing molecular complexity. researchgate.net While α-functionalization of aza-heterocycles is well-established, the selective functionalization of the more remote β-C-H bonds remains a challenge. nih.gov Recent advances in photoredox catalysis have enabled the β-functionalization of saturated aza-heterocycles, a strategy that could be applied to the octahydro-1H-isoindol-1-one core to introduce new substituents. nih.gov Furthermore, dearomatization reactions of aromatic precursors followed by functionalization represent a powerful tool for accessing complex three-dimensional scaffolds. researchgate.net

Ring-opening reactions of the lactam moiety could provide access to valuable amino acid derivatives. The development of selective methods for the cleavage of the amide bond would expand the synthetic utility of the octahydro-1H-isoindol-1-one scaffold. Additionally, the development of switchable multipath cascade cyclizations, which allow for the synthesis of either bicyclic lactams or succinimides from common precursors, could be explored for this system. rsc.org

Advancements in High-Throughput Synthesis and Combinatorial Approaches

High-throughput synthesis and combinatorial chemistry are essential tools in modern drug discovery, enabling the rapid generation of large libraries of compounds for biological screening. nih.gov The application of these techniques to the this compound scaffold could significantly accelerate the discovery of new bioactive molecules.

The synthesis of bicyclic privileged structures, such as the octahydro-1H-isoindol-1-one core, is particularly well-suited for combinatorial approaches as they provide rigid scaffolds that can be decorated with various substituents. acs.org Solution-phase and solid-phase synthesis strategies have been developed for creating libraries of related bicyclic lactams. acs.org For instance, multicomponent reactions, such as the Ugi four-component reaction, have been successfully employed in the liquid-phase combinatorial synthesis of alicyclic β-lactams. nih.gov Adapting such strategies to the octahydro-1H-isoindol-1-one scaffold would allow for the efficient generation of diverse compound libraries.

The development of automated synthesis platforms is revolutionizing chemical synthesis. illinois.edu These platforms, often coupled with high-throughput experimentation (HTE), allow for the rapid optimization of reaction conditions and the synthesis of large numbers of analogs. acs.org Future research in this area will likely focus on developing automated workflows for the synthesis and diversification of the this compound scaffold.

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Synthetic Design

Artificial intelligence (AI) and machine learning (ML) are rapidly transforming the landscape of chemical synthesis. illinois.edu These powerful computational tools can be used to predict reaction outcomes, optimize reaction conditions, and even design novel synthetic routes. acs.orgbeilstein-journals.orgresearchgate.netresearchgate.netchemrxiv.org

For the this compound scaffold, AI and ML could play a crucial role in several areas. Predictive models can be developed to forecast the regioselectivity and stereoselectivity of functionalization reactions, guiding the design of more efficient synthetic strategies. rsc.org Machine learning algorithms can be trained on existing reaction data to predict the optimal conditions for a given transformation, reducing the need for extensive experimental screening. duke.edu This is particularly valuable for a relatively unexplored scaffold where established reaction protocols are lacking.

Q & A

Basic Research Questions

Q. What are the recommended experimental protocols for synthesizing 2-Ethyloctahydro-1H-isoindol-1-one, and how can reproducibility be ensured?

  • Methodological Answer : Synthesis typically involves cyclization reactions or reductive amination, as inferred from structurally related isoindole derivatives . To ensure reproducibility:

  • Document reaction conditions (solvent, temperature, catalyst) in detail, referencing protocols for analogous compounds (e.g., 1-benzyl-2-ethyl-1,5,6,7-tetrahydro-4H-indol-4-one) .
  • Use high-purity reagents and characterize intermediates via NMR and HPLC. For new compounds, provide full spectral data (¹H/¹³C NMR, IR, HRMS) and purity assessments (>95% by HPLC) .

Q. How should researchers characterize the structural and physicochemical properties of this compound?

  • Methodological Answer :

  • Structural Analysis : Use X-ray crystallography (if crystalline) or computational methods (DFT) to confirm the bicyclic framework. Compare with databases like NIST Chemistry WebBook for validation .
  • Physicochemical Properties : Determine logP (octanol-water partition coefficient) via shake-flask or HPLC methods. Calculate molar refractivity and polar surface area using software like Molecular Operating Environment (MOE) .

Advanced Research Questions

Q. What strategies can resolve contradictions in biological activity data for this compound derivatives?

  • Methodological Answer :

  • Data Validation : Cross-reference results with independent assays (e.g., enzyme inhibition vs. cell-based studies). For example, discrepancies in IC50 values may arise from assay conditions (pH, temperature) or compound solubility .
  • Statistical Analysis : Apply multivariate regression to identify confounding variables. Use tools like R or Python to analyze dose-response curves and assess significance (p < 0.05) .

Q. How can computational modeling optimize the design of this compound analogs for specific biological targets?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to predict binding affinities to targets (e.g., GPCRs or kinases). Validate with molecular dynamics simulations (50–100 ns trajectories) .
  • ADMET Prediction : Employ platforms like SwissADME to forecast pharmacokinetic properties (bioavailability, BBB permeability). Prioritize analogs with low hepatotoxicity (e.g., ProTox-II scores) .

Q. What advanced techniques are critical for analyzing the stability and degradation pathways of this compound under varying conditions?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to stress conditions (heat, light, pH extremes) and monitor degradation via LC-MS. Identify major degradation products and propose pathways (e.g., hydrolysis of the isoindolone ring) .
  • Kinetic Analysis : Use Arrhenius plots to predict shelf-life. For photostability, employ ICH Q1B guidelines with controlled UV exposure .

Data Presentation and Reproducibility

Q. How should researchers present synthetic and analytical data for this compound in publications to meet journal standards?

  • Methodological Answer :

  • Follow Beilstein Journal of Organic Chemistry guidelines:
  • Include experimental details (solvents, catalysts, yields) in the main text.
  • Provide spectral data in tables (δ ppm for NMR, λmax for UV-Vis) and deposit raw data in repositories like Zenodo .
  • For computational studies, report software versions, force fields, and convergence criteria .

Q. What are the best practices for interpreting contradictory spectral data (e.g., NMR shifts) in isoindolone derivatives?

  • Methodological Answer :

  • Cross-Validation : Compare experimental shifts with predicted values (e.g., via ACD/Labs or ChemDraw). Use 2D NMR (COSY, HSQC) to resolve overlapping signals .
  • Dynamic Effects : Consider conformational flexibility (e.g., ring puckering in octahydroisoindolone) that may cause signal splitting .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.